Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl alcohol with cis-(6-hydroxymethyl)cyclohex-3-enyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein functions and cellular processes .
Comparison with Similar Compounds
- Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate
- Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylurethane
- Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate analogs with different substituents
Comparison: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties compared to its trans-isomer and other analogs. This configuration affects its reactivity, binding affinity, and overall efficacy in various applications .
Properties
CAS No. |
124678-01-9 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |
InChI Key |
AOAJLOBEFOQPKW-GJZGRUSLSA-N |
SMILES |
CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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